molecular formula C20H21F3N2O4 B2640693 N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 1286711-86-1

N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Cat. No.: B2640693
CAS No.: 1286711-86-1
M. Wt: 410.393
InChI Key: PKIYZPXIKWQPPY-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a useful research compound. Its molecular formula is C20H21F3N2O4 and its molecular weight is 410.393. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Binuclear Compounds

    N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide has been involved in the synthesis of optically active binuclear diorganotin compounds. These compounds were characterized using various techniques like IR, elemental analysis, mass spectrometry, and detailed NMR studies. This research highlights the structural complexity and potential applications of such compounds in materials science and organometallic chemistry (Jiménez‐Pérez et al., 2006).

  • EP1 Receptor Antagonists Discovery

    In the realm of medicinal chemistry, derivatives of this compound were studied for their potential as EP1 receptor-selective antagonists. Structure-activity relationship (SAR) studies led to the discovery of compounds with optimized antagonist activity and some exhibiting in vivo activity, indicating potential therapeutic applications (Naganawa et al., 2006).

  • Supramolecular Architecture Study

    The compound was also used in the study of supramolecular architectures, where conformational control was achieved through substitution patterns. The study detailed the influence of structural modifications on the supramolecular arrangements, providing insights into the design of molecular assemblies and nanostructures (González-González et al., 2011).

  • Promotion of Antiferromagnetic Exchange Interaction

    In a study focused on the magnetic properties of materials, this compound played a role in the synthesis of multinuclear copper(II) complexes. The research explored the antiferromagnetic exchange interactions in these complexes, contributing to the field of magnetic materials and their potential applications (Weheabby et al., 2018).

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-phenylbutyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O4/c1-19(28,12-11-14-5-3-2-4-6-14)13-24-17(26)18(27)25-15-7-9-16(10-8-15)29-20(21,22)23/h2-10,28H,11-13H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIYZPXIKWQPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.